青銅

説明

Bronze is an alloy primarily consisting of copper, commonly with about 12–12.5% tin and often with the addition of other metals such as aluminium, manganese, nickel, or zinc . It may also contain non-metals like phosphorus, or metalloids such as arsenic or silicon . Bronze has been used since ancient times and was the hardest metal in widespread use during the Bronze Age .

Synthesis Analysis

Bronze was one of the earliest metals to be discovered, around 3500 BC (the Bronze Age), and before chemical parameters had been put in place for the alloying of this metal . The production and consumption of bronze increased substantially during the later Bronze Age in Europe (c. 1500–800 BC) .

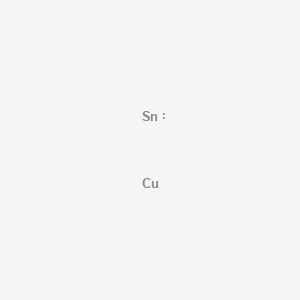

Molecular Structure Analysis

Bronze is a compound of copper and tin, with the chemical formula CuSn . The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .

Physical and Chemical Properties Analysis

Bronze is a golden hard, brittle metal . It exhibits low friction against other metals . Bronze is also more fusible (i.e., more readily melted) and is hence easier to cast . It is harder than pure iron and far more resistant to corrosion .

科学的研究の応用

考古学的研究

青銅は、ヨーロッパ青銅器時代の象徴的な金属であり、1世紀以上も考古学および科学に基づいた研究の中心となってきました . 考古金属学的研究は、主に銅と錫という構成金属の地質学的起源と、生産者から消費者への移動経路の追跡に焦点を当ててきました .

原産地調査

原産地調査は、近くおよび遠くの金属需要を満たすために関与した銅鉱山センターを特定し、したがって一次生産者から消費者への分散経路を追跡することを目的としています .

金属の流通と用途

同じ金属の流通と用途、特に金属単位の寿命に重点を置き、リサイクルの程度と役割、関連する技術的実践の影響を推定します .

電気的用途

青銅の導電性により、電気用途で価値があります。 電気導電性と機械的強度のバランスが重要な、コネクタ、スイッチ、その他の電気部品の製造に使用されます .

機械的用途

それらは、高い引張強度と耐食性を必要とする状況で一般的に使用されます .

武器と道具の製造

作用機序

Target of Action

Bronze, an alloy primarily composed of copper (Cu) and tin (Sn), has been used for various applications since ancient times. Its preservation is critical, especially for bronzeware that forms a significant part of cultural heritage . While bronze itself doesn’t have specific molecular targets, let’s consider the protective coatings applied to bronze surfaces.

One such coating involves a composite hydrogel loaded with a corrosion inhibitor called benzotriazole (BTA). The primary target here is the bronze surface itself. BTA inhibits corrosion by interacting with the copper substrate, preventing further oxidation and rusting.

Mode of Action

The composite hydrogel coating, containing BTA, adheres to the bronze surface. When in contact with the copper substrate, cyclodextrin (Cyc-g-β-CD), which acts as the carrier for BTA, releases the loaded BTA. This inhibits corrosion by preventing further oxidation and rust formation .

Action Environment

Environmental factors significantly influence bronze preservation. Humidity, temperature, and exposure to pollutants impact the gel coating’s efficacy. Proper storage conditions are crucial for maintaining the protective effect.

Safety and Hazards

Bronze may form combustible dust concentrations in air . It may cause an allergic skin reaction and is suspected of causing cancer . It may damage fertility or the unborn child and may cause harm to breast-fed children . It causes damage to organs (blood, central nervous system, kidneys, lungs) through prolonged or repeated exposure .

特性

IUPAC Name |

copper;tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNSUQLRTQLHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu].[Sn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39445-33-5, 12019-69-1 | |

| Record name | Copper, compd. with tin (4:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39445-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper, compd. with tin (6:5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12597-70-5 | |

| Record name | Bronze | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012597705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bronze | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the typical composition of bronze?

A1: Bronze is an alloy primarily composed of copper (Cu) and tin (Sn). The specific proportions of these elements can vary, leading to different types of bronze with distinct properties. For instance, high-tin bronzes unearthed from the Terracotta Warriors pits contain a higher tin content compared to other bronze weapons from the same period [].

Q2: How does the addition of tin affect the properties of bronze?

A2: Tin enhances the hardness and corrosion resistance of copper. The specific effect depends on the amount of tin added. For example, bronze weapons with higher tin content from the Terracotta Warriors exhibit superior tenacity [], while low tin content (around 1%) in votive sword fragments from the Arzachena hoard resulted in poor weapon quality, confirming their ceremonial purpose [].

Q3: Are there other elements found in bronze besides copper and tin?

A3: Yes, trace elements such as lead (Pb), zinc (Zn), arsenic (As), antimony (Sb), bismuth (Bi), selenium (Se), tellurium (Te), cobalt (Co), nickel (Ni), molybdenum (Mo), gold (Au), and silver (Ag) can be present in bronze. These trace elements can offer insights into the provenance of the copper ore used in bronze production [, ]. For example, the presence of local lead isotopes in bronze implements from Nuragic Sardinia suggests local manufacturing using lead from the Iglesiente-Sulcis district or Funtana Raminosa [].

Q4: What analytical techniques are used to study the composition of ancient bronze?

A4: Various techniques are employed, including Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) [], X-ray fluorescence (XRF) [], Energy-dispersive X-ray spectroscopy (EDX) [, ], Auger electron spectroscopy (AES) [], and lead isotope analysis [].

Q5: What is bronze disease and how does it affect bronze artifacts?

A5: Bronze disease is a form of corrosion primarily caused by chloride ions (Cl-), leading to the formation of copper chlorides like atacamite and paratacamite. These corrosion products appear as needle-like or rhombic structures on the bronze surface, causing structural damage [].

Q6: Are there any alternatives to AMT for bronze conservation?

A6: Yes, plant extracts like Robinia pseudoacacia L. fruit extract show promise as green corrosion inhibitors for bronze. While effective at certain concentrations, these extracts require further research to optimize their performance and address potential drawbacks, such as fungal growth at higher concentrations [].

Q7: What are some common applications of bronze in ancient times?

A7: Bronze was widely used for crafting tools, weapons, vessels, and decorative objects. Examples include bronze swords, axes, bowls, and lifting cylinders, showcasing the versatility of this alloy in different cultures [, ].

Q8: How can we trace the origin of copper used in ancient bronze artifacts?

A8: Analyzing the trace elements and lead isotope ratios in bronze objects can help determine the source of the copper ore. Matching these signatures to known copper ore deposits allows researchers to trace trade routes and understand ancient metallurgical practices [, ].

Q9: What can bronze artifacts tell us about ancient societies?

A9: Bronze artifacts provide valuable insights into various aspects of past civilizations, including their technological advancements, trade networks, social structure, and ritual practices. The type, style, and decoration of bronze objects can be indicative of cultural exchange and local traditions [, , , ]. For example, the presence of Mitannian-style cylinder seals at Tel Burna sheds light on the cultural interactions and influence of the Mitannian civilization in the region during the Late Bronze Age [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)

![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)

![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)

![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)

![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)